molecular formula C18H32ClN3O8P2 B3026079 N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate

N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate

Número de catálogo: B3026079
Peso molecular: 520.9 g/mol
Clave InChI: ZUVKXDKEFPIRCV-SUIJGTMCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N4-(7-Chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate is a deuterated analog of chloroquine diphosphate, a well-known antimalarial and autophagy inhibitor. The compound retains the core structure of chloroquine—a 7-chloroquinoline moiety linked to a pentane-1,4-diamine backbone—but incorporates a deuterated ethyl group (-CD2CD3) at the N1 position. Deuterated compounds are often used to study pharmacokinetic properties due to the kinetic isotope effect, which can slow metabolic degradation and enhance drug stability .

Propiedades

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;hydroperoxy-oxido-oxophosphanium;molecular hydrogen
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3.2HO4P.2H2/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-4-5(2)3;;/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*1H;2*1H/i1D3,4D2;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVKXDKEFPIRCV-SUIJGTMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[HH].[HH].CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[HH].[HH].[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OO[P+](=O)[O-].OO[P+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClN3O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de cloroquina-d5 (fosfato) implica los siguientes pasos:

Métodos de producción industrial: La producción industrial de fosfato de cloroquina generalmente implica la síntesis a gran escala utilizando los mismos pasos básicos pero optimizados para obtener mayores rendimientos y pureza. El proceso evita el uso de fenol, lo que lo hace más respetuoso con el medio ambiente y adecuado para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones: La cloroquina-d5 (fosfato) experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

    Agentes oxidantes: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Agentes reductores: El borohidruro de sodio y el hidruro de aluminio y litio son agentes reductores típicos.

    Reacciones de sustitución: Estas a menudo implican sustitución nucleofílica con reactivos como metóxido de sodio o etóxido de sodio.

Productos principales:

Mecanismo De Acción

La cloroquina-d5 (fosfato) ejerce sus efectos a través de varios mecanismos:

Comparación Con Compuestos Similares

Key Findings:

  • Bis-Quinoline Derivatives: Compounds like N1,N4-bis(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine (DA-H053-aa) exhibit structural rigidity that may enhance binding to parasitic targets but could also increase toxicity .
  • Sulfonamide Analogs (CS Series) : Substitution of diethyl groups with sulfonamide moieties (e.g., CS1, CS7-9) alters hydrophobicity and electronic properties, improving antimicrobial activity but reducing solubility in aqueous media .
  • Ionic Liquid Derivatives : Hydroxyethyl-substituted analogs (e.g., [HCQH2][C1SO3]2) demonstrate enhanced solubility and antiviral efficacy, attributed to improved formulation properties .

Stereochemical and Isotopic Considerations

  • Enantiomers : Evidence highlights that chloroquine enantiomers (R and S forms) exhibit differential activities. For example, (R)-chloroquine diphosphate shows distinct binding to heme-Fe(II) complexes compared to the S-form, influencing antimalarial potency . The deuterated target compound’s stereochemistry (if resolved) would require similar evaluation.
  • The ethyl-d5 group in the target compound could similarly reduce CYP450-mediated oxidation, enhancing plasma stability .

Physicochemical and Pharmacokinetic Comparisons

Property Chloroquine Diphosphate Target Compound (Deuterated) Ionic Liquid Derivative [HCQH2][C1SO3]2
Purity >98% (EP-grade) Not reported Quantitative yield (pale-yellow gel)
Melting Point ~195°C Likely similar Not reported
Solubility Water-soluble (100 mM) Inferred similar High (ionic liquid formulation)
Metabolic Stability Rapid hepatic clearance Potentially slower Not studied

Actividad Biológica

N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate, commonly referred to as Chloroquine-d5, is a deuterated derivative of chloroquine. This compound is primarily studied for its biological activities, particularly in the context of antimalarial and anticancer properties. Chloroquine itself has a long history of use in treating malaria and has been investigated for various other therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18H21ClD5N3 • 2H3O4P
  • Molecular Weight : 520.9 g/mol
  • CAS Registry No. : 1854126-42-3
  • Purity : ≥98% (Chloroquine) with ≥99% deuterated forms (d1-d5) .

Chloroquine-d5 exhibits several mechanisms of action that contribute to its biological activity:

  • Antimalarial Activity : Chloroquine acts by inhibiting the heme polymerization process in the malaria parasite Plasmodium falciparum, preventing the detoxification of free heme into non-toxic hemozoin. This leads to the accumulation of toxic heme within the parasite, ultimately resulting in its death .
  • Inhibition of Autophagy : The compound inhibits autophagosome-lysosome fusion in human cells, which is significant in cancer therapy as it can enhance the efficacy of anticancer drugs by preventing cancer cells from evading apoptosis .
  • Antiviral Effects : Chloroquine has been shown to inhibit the entry and replication of certain viruses, including SARS-CoV-2, at relatively low concentrations (EC50 = 1.13 µM) .

Antimalarial Efficacy

Chloroquine-d5 demonstrates potent antimalarial activity against both sensitive and resistant strains of P. falciparum. The IC50 values indicate:

  • Sensitive Strain : IC50 = 29.2 nM
  • Resistant Strain : IC50 = 100-150 nM .

Anticancer Activity

The compound has shown effectiveness against various cancer cell lines:

  • Oral Squamous Cell Carcinoma :
    • SSC25: IC50 = 29.9 µM
    • CAL 27: IC50 = 17.3 µM
  • Renal Cancer Cells :
    • A498: IC50 = 16 µM
    • SN12C: IC50 = 62 µM
    • RXF 393: IC50 = 81 µM
    • 769-P: IC50 = 25 µM .

Case Studies

In preclinical studies involving mouse models:

  • Chloroquine-d5 reduced tumor growth significantly when administered at a dose of 50 mg/kg in xenograft models of cancer .
  • It has been noted for its potential to enhance the effectiveness of other chemotherapeutic agents by modulating autophagy pathways .

Summary Table of Biological Activities

Activity TypeTarget Organism/CellsIC50/EC50 ValuesReferences
AntimalarialP. falciparum (sensitive)IC50 = 29.2 nM
AntimalarialP. falciparum (resistant)IC50 = 100-150 nM
AnticancerSSC25 (oral SCC)IC50 = 29.9 µM
AnticancerCAL 27 (oral SCC)IC50 = 17.3 µM
AnticancerA498 (renal cancer)IC50 = 16 µM
AntiviralSARS-CoV-2EC50 = 1.13 µM

Q & A

What are the optimized synthetic routes for N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves two critical stages: (i) preparation of the 7-chloroquinoline nucleus and (ii) coupling with a deuterated ethyl-modified side chain.

  • Nucleus Synthesis : 4,7-Dichloroquinoline is typically prepared via condensation of chloroaniline derivatives with glycerol and sulfuric acid under controlled heating .
  • Side-Chain Preparation : The deuterated ethyl group (ethyl-d5) is introduced via alkylation of 1,4-pentanediamine using deuterated ethyl bromide (C₂H₅-d5Br) under anhydrous conditions to minimize isotopic scrambling .
  • Coupling : The quinoline nucleus reacts with the deuterated side chain in ethanol at 80°C, followed by phosphate salt formation with concentrated H₃PO₄. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of nucleus to side chain) and inert atmosphere to prevent oxidation .

Which analytical techniques are most robust for confirming the structural integrity and isotopic purity of the deuterated ethyl groups?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 372.2 for the free base) and isotopic enrichment (ethyl-d5 introduces a +5 Da shift) .
  • ¹H/¹³C NMR : Absence of proton signals at δ 1.1–1.3 ppm (CH₃ of non-deuterated ethyl) and presence of a singlet in ²H NMR at δ 1.25 ppm confirm deuterium incorporation .
  • FTIR : Peaks at 2100–2200 cm⁻¹ (C-D stretching) validate isotopic labeling .

How can structure-activity relationship (SAR) studies be designed to evaluate the impact of deuterated ethyl groups on pharmacological activity?

Advanced Research Focus:

  • Comparative Assays : Synthesize non-deuterated and deuterated analogs, then assess binding affinity (e.g., via surface plasmon resonance) to targets like quinoline-binding enzymes.
  • Metabolic Stability : Use liver microsomes to compare oxidative degradation rates; deuterated ethyl groups may reduce CYP450-mediated metabolism, prolonging half-life .
  • Computational Modeling : Molecular dynamics simulations can quantify deuterium’s effects on bond vibration and protein-ligand interactions .

What strategies resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

Advanced Methodological Approach:

  • Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times (24–48 hr), and solvent controls (DMSO ≤0.1% v/v).
  • Data Normalization : Express activity relative to internal controls (e.g., chloroquine diphosphate as a reference) to mitigate inter-lab variability .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, identifying outliers and confounding variables .

How should researchers design pharmacokinetic studies to assess tissue distribution and deuterium isotope effects?

Methodological Answer:

  • Isotopic Tracing : Administer deuterated and non-deuterated compounds to rodent models, then quantify tissue concentrations via LC-MS/MS. Deuterium may alter logP values, affecting blood-brain barrier penetration .
  • Mass Spectrometry Imaging (MSI) : Spatial mapping of deuterated vs. non-deuterated forms in organs (e.g., liver, spleen) provides tissue-specific pharmacokinetic profiles .

What experimental controls are critical in stability studies under varying storage conditions?

Basic Research Focus:

  • Temperature/Humidity : Store aliquots at -20°C (long-term), 4°C (short-term), and 25°C/60% RH (accelerated degradation). Monitor purity via HPLC every 3 months .
  • Light Exposure : Compare amber vs. clear vials to assess photodegradation; UV-Vis spectroscopy (λmax ~255 nm) tracks decomposition .

How can deuterium isotope effects be quantified in enzymatic inhibition assays?

Advanced Technique:

  • Kinetic Isotope Effect (KIE) Measurements : Compare kₐₜₜ/Kₘ for deuterated vs. non-deuterated compounds. A KIE >1 indicates rate-limiting C-H bond cleavage in catalysis .
  • Isothermal Titration Calorimetry (ITC) : Measure binding entropy/enthalpy changes caused by deuterium’s altered vibrational modes .

What methodologies validate the compound’s purity and phosphate counterion stoichiometry?

Methodological Answer:

  • Ion Chromatography : Quantify phosphate content (theoretical 2:1 diphosphate ratio) via comparison to Na₂HPO₄ standards .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl, and P percentages (e.g., C: 43.2%, H: 5.1%, P: 9.8%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate
Reactant of Route 2
Reactant of Route 2
N4-(7-chloroquinolin-4-yl)-N1-ethyl-N1-(ethyl-d5)pentane-1,4-diamine, diphosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.